Papaverinol

Descripción

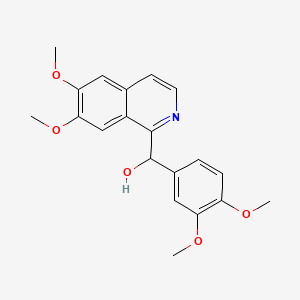

Structure

3D Structure

Propiedades

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIJKXUHDFVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964029 | |

| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-76-8 | |

| Record name | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Classification, and Structural Context of Papaverinol

Systematic Naming and Chemical Classification of Papaverinol

This compound is systematically identified by its IUPAC name: (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol nih.govlgcstandards.comuni.lu. This name precisely describes the molecule's architecture, highlighting the dimethoxy-substituted isoquinoline (B145761) core and the dimethoxy-substituted phenylmethanol moiety.

The compound is known by numerous synonyms, reflecting its various designations in chemical databases and research literature, including:

α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol lgcstandards.comcymitquimica.comcymitquimica.com

NSC 121864 lgcstandards.comcymitquimica.comcymitquimica.com

(6,7-Dimethoxy-isoquinolin-1-yl)-(3,4-dimethoxy-phenyl)-methanol lgcstandards.comcymitquimica.comcymitquimica.compharmaffiliates.com

Papaverine (B1678415) EP Impurity B cymitquimica.compharmaffiliates.compharmaffiliates.com

This compound is classified as an isoquinoline alkaloid evitachem.comwikipedia.orgrsc.orgunodc.orgyoutube.com, a broad category of naturally occurring organic compounds characterized by an isoquinoline ring system. More specifically, it belongs to the benzylisoquinoline alkaloid subclass evitachem.comwikipedia.orgrsc.orgunodc.orgyoutube.com, a prominent group within isoquinoline alkaloids that are widely distributed in plants, notably in the opium poppy (Papaver somniferum L.) wikipedia.org. In commercial and research contexts, this compound is also identified as a controlled product cymitquimica.comqmx.com and is frequently listed as a pharmaceutical impurity, specifically as an impurity of Papaverine Hydrochloride lgcstandards.comcymitquimica.compharmaffiliates.compharmaffiliates.com.

Structural Relationship to Papaverine and Isoquinoline Alkaloids

This compound shares a close structural relationship with papaverine, a widely recognized opium alkaloid. Research indicates that this compound is a photooxidation product and a degradation product of papaverine cymitquimica.comresearchgate.netresearchgate.net. It is also identified as a metabolite of papaverine researchid.co. Structurally, papaverine is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline nih.govunigoa.ac.inwikipedia.org. This compound differs from papaverine by the presence of a hydroxyl (-OH) group attached to the carbon atom that bridges the isoquinoline nucleus and the dimethoxyphenyl ring. This structural modification transforms the methylene (B1212753) (-CH2-) bridge in papaverine into a carbinol (secondary alcohol) group in this compound researchgate.netunigoa.ac.in.

As a derivative of papaverine, this compound is intrinsically linked to the broader family of isoquinoline alkaloids. Isoquinoline alkaloids, which include compounds like morphine, codeine, and berberine, are known for their diverse biological activities and are primarily synthesized by plants wikipedia.orgrsc.org. The isoquinoline scaffold itself is considered a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents rsc.org. Papaverine, as a classic example of a benzylisoquinoline alkaloid, serves as the structural parent for this compound within this significant class of natural products wikipedia.orgrsc.orgunodc.orgnih.gov.

Stereochemical Considerations in this compound Research

The structural transformation from papaverine to this compound, specifically the addition of a hydroxyl group to the bridging carbon, introduces a chiral center into the molecule. This means this compound can exist as stereoisomers, specifically enantiomers. One documented IUPAC name for this compound includes the designation "(R)-(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol" osdd.net, indicating that the (R)-enantiomer has been identified and studied. Furthermore, research has referenced "(R, S)-[(6,7-dimethoxy-isoquinolin-1-yl)-(3,4-dimethoxy-phenyl)-methanolate]" researchgate.net, suggesting that both the (R) and (S) enantiomers, or the racemic mixture, may be relevant in specific experimental contexts, such as coordination chemistry or biological assays. The presence of this chiral center implies that stereoselective synthesis or separation techniques may be employed in research involving this compound, particularly when investigating its biological interactions or metabolic pathways.

Data Tables

To further illustrate the chemical identity and relationship of this compound, the following data tables are provided.

Table 1: Comparison of Papaverine and this compound

| Feature | Papaverine | This compound |

| Chemical Formula | C₂₀H₂₁NO₄ nih.gov | C₂₀H₂₁NO₅ nih.govlgcstandards.comuni.lucymitquimica.comcymitquimica.comqmx.comosdd.netlgcstandards.com |

| Molecular Weight | 339.4 g/mol nih.gov | 355.38 g/mol lgcstandards.comuni.lucymitquimica.comcymitquimica.comqmx.comosdd.netlgcstandards.com |

| CAS Number | 58-74-2 wikipedia.org | 482-76-8 nih.govlgcstandards.compharmaffiliates.compharmaffiliates.comqmx.com |

| Structural Relationship | Benzylisoquinoline alkaloid; parent compound | Photooxidation/degradation product and metabolite of papaverine cymitquimica.comresearchgate.netresearchgate.netresearchid.co |

| Key Structural Difference | Methylene bridge (-CH₂) linking moieties | Carbinol (secondary alcohol) group (-CH(OH)-) linking moieties |

Table 2: Key Synonyms and Identifiers for this compound

| Identifier Type | Value | Source(s) |

| IUPAC Name | (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | nih.govlgcstandards.comuni.lu |

| Common Synonyms | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol; NSC 121864; Papaverine EP Impurity B; (6,7-Dimethoxy-isoquinolin-1-yl)-(3,4-dimethoxy-phenyl)-methanol | lgcstandards.comcymitquimica.comcymitquimica.compharmaffiliates.compharmaffiliates.com |

| CAS Number | 482-76-8 | nih.govlgcstandards.compharmaffiliates.compharmaffiliates.comqmx.com |

| Molecular Formula | C₂₀H₂₁NO₅ | nih.govlgcstandards.comcymitquimica.comcymitquimica.comosdd.net |

| Molecular Weight | 355.38 g/mol | lgcstandards.comcymitquimica.comcymitquimica.comosdd.net |

| ChEMBL ID | CHEMBL207931 | nih.gov |

| PubChem CID | 275192 | nih.gov |

| Classification | Isoquinoline Alkaloid; Benzylisoquinoline Alkaloid; Controlled Product; Pharmaceutical Impurity | cymitquimica.compharmaffiliates.comevitachem.comwikipedia.orgrsc.orgyoutube.comqmx.com |

| Stereochemical Notation | (R)-enantiomer identified osdd.net; (R,S)-mixture relevant in some research researchgate.net | researchgate.netosdd.net |

Compound List

this compound

Papaverine

Isoquinoline

Benzylisoquinoline

Morphine

Codeine

Berberine

Noscapine

Thebaine

Tubocurarin

Dihydropapaverine

Papaveroline

7-Demethyl papaverine

6,4′-Didemethyl papaverine

Papaverine-3-ol

this compound N-oxide

Haplatine

Synthetic Methodologies and Strategies for Papaverinol and Its Analogues

Classic Synthetic Approaches to Papaverinol

The foundational methods for synthesizing this compound have been established for over a century, primarily involving the oxidation of its parent alkaloid, Papaverine (B1678415), or the reduction of the related ketone, Papaveraldine (B1678414).

Gadamer and Schulemann's this compound Synthesis Revisited

The first synthesis of this compound was reported by Gadamer and Schulemann in 1915. researchgate.net Their approach involved the oxidation of Papaverine. researchgate.net This classic method utilizes a mild oxidizing agent, such as mercuric acetate, to convert the methylene (B1212753) bridge of Papaverine into a secondary alcohol, yielding this compound. ias.ac.in The reaction demonstrated that Papaverine could be oxidized to form this compound, which upon more vigorous oxidation, would yield the ketone Papaveraldine. scribd.com

A modern re-examination of Gadamer's original procedure, which reported an excellent yield, uncovered a previously uninvestigated phenomenon. researchgate.net During the crystallization of the synthesized this compound from ethanol (B145695), a violet fluorescence was observed. This fluorescence was found to be caused by a previously unknown quaternary ammonium (B1175870) ion, specifically a 6a,12a-diazadibenzo-[a,g]fluorenylium derivative, which formed as a side product. researchgate.net The isolation and spectroscopic identification of this fluorescent byproduct have added a new layer of understanding to this century-old synthesis. researchgate.net

Reduction-Based Syntheses from Papaveraldine

This compound can be synthesized through the reduction of Papaveraldine, which is the ketone analogue. scribd.comunodc.org This transformation is conceptually a straightforward reduction of a ketone to a secondary alcohol. The synthesis of Papaverine itself can be formally achieved through Papaveraldine, as it has been demonstrated that Papaveraldine can be reduced to Papaverine via the carbinol intermediate, this compound. unodc.orgkahedu.edu.in The presence of the secondary alcohol in this compound is confirmed by its oxidation to the ketone, Papaveraldine, indicating the viability of the reverse reduction reaction. scribd.com

Modern Synthetic Innovations in this compound Preparation

Recent advancements in the preparation of this compound have shifted towards biotechnological methods, employing microorganisms to perform specific and efficient transformations. This biocatalytic approach offers a powerful alternative to traditional chemical synthesis. mdpi.com

Microbial biotransformation has been successfully used to produce this compound from Papaverine. For instance, the incubation of Papaverine with various filamentous fungi, such as Cunninghamella elegans NRRL 2310, results in the formation of this compound as one of the metabolites through oxidation reactions. researchgate.netmdpi.com This method leverages the enzymatic machinery of the microorganisms to achieve hydroxylation at the benzylic position of Papaverine, a transformation that can be challenging to control with chemical reagents. mdpi.com These bioconversion processes can circumvent the need for speculative and often lengthy chemical synthesis pathways, offering a more direct route to the desired product. mdpi.com

Regioselective and Stereoselective Synthesis of this compound and its Stereoisomers

The control of stereochemistry is a critical aspect of modern synthesis, and in the context of this compound, biocatalysis has proven to be a highly effective tool for stereoselective synthesis. A reaction is considered stereoselective when it preferentially forms one stereoisomer over others.

A notable example is the microbial transformation of Papaveraldine by the fungus Mucor ramannianus 1839. mdpi.com This bioconversion stereoselectively yields S-Papaverinol, demonstrating the ability of the fungal enzymes to control the three-dimensional arrangement of the resulting alcohol group. mdpi.com This is particularly significant as it produces a single enantiomer, which is often crucial for biological activity. This enzymatic reduction of a prochiral ketone (Papaveraldine) to a chiral alcohol (S-Papaverinol) highlights a key advantage of modern biocatalytic methods over classical chemical reductions, which would typically produce a racemic mixture (an equal mix of both S and R stereoisomers) in the absence of a chiral catalyst.

Synthesis of this compound Analogues and Derivatives

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships. Microbial transformation has also been instrumental in accessing specific derivatives like this compound-N-Oxide.

This compound-N-Oxide Synthesis

This compound-N-Oxide has been successfully synthesized using microbial biotransformation methods. mdpi.com Research has shown that the fungus Mucor ramannianus 1839 can transform Papaveraldine into S-Papaverinol N-oxide. mdpi.com This indicates a two-step enzymatic process within the microorganism: the stereoselective reduction of the ketone to the alcohol, followed by N-oxidation of the isoquinoline (B145761) nitrogen.

Furthermore, this compound-N-Oxide has also been identified and isolated as a direct biotransformation product of Papaverine itself when incubated with other fungi. researchgate.netmdpi.com This discovery marks the first report of this compound-N-Oxide being isolated from the biotransformation of Papaverine, showcasing the versatility of microorganisms in producing a range of oxidized derivatives. mdpi.com

Data Tables

Table 1: Overview of Synthetic Routes to this compound

| Route | Starting Material | Product | Key Reagents/Method | Reference(s) |

| Classic Oxidation | Papaverine | This compound | Mercuric Acetate | ias.ac.in, researchgate.net |

| Classic Reduction | Papaveraldine | This compound | Chemical Reducing Agents | scribd.com, unodc.org, kahedu.edu.in |

| Modern Biotransformation | Papaverine | This compound | Fungus (Cunninghamella elegans) | mdpi.com, researchgate.net |

| Stereoselective Biotransformation | Papaveraldine | S-Papaverinol | Fungus (Mucor ramannianus) | mdpi.com |

Table 2: Microbial Synthesis of this compound Derivatives

| Starting Material | Product | Microorganism | Reference(s) |

| Papaveraldine | S-Papaverinol N-oxide | Mucor ramannianus 1839 | mdpi.com |

| Papaverine | This compound-N-Oxide | Various Fungi | mdpi.com, researchgate.net |

Other Advanced this compound Derivatives

Beyond direct analogues, the this compound scaffold serves as a template for the synthesis of more complex and advanced chemical structures. These derivatives are accessed through various strategies, including microbial biotransformation, the isolation of unexpected side products from classical synthetic routes, and the targeted chemical modification of the this compound molecule itself.

Microbial Biotransformation Products: this compound-N-Oxide

One advanced strategy for generating novel this compound derivatives is through microbial biotransformation. This method uses whole microbial cells or their enzymes to perform specific chemical reactions, often leading to products that are difficult to achieve through conventional chemical synthesis. This compound-N-oxide is a prominent example of a this compound derivative produced via this route.

Research has shown that certain filamentous fungi can metabolize papaverine and its related compounds into a variety of products, including this compound and subsequently this compound-N-oxide. researchgate.netresearchid.conih.govmdpi.com For instance, the fungus Mucor ramannianus has been documented to transform papaveraldine into S-papaverinol and S-papaverinol N-oxide. mdpi.com More recent studies have successfully isolated this compound and this compound-N-oxide directly from the biotransformation of papaverine using a battery of different fungi. researchgate.netnih.govmdpi.com This marks the first report of this compound-N-oxide being isolated from the biotransformation of papaverine itself. mdpi.com

The process typically involves incubating the substrate (papaverine) with a culture of the selected microorganism, followed by extraction and chromatographic separation of the metabolites. nih.gov This biosynthetic approach highlights the utility of microorganisms in generating structurally diverse alkaloids through reactions like N-oxidation and hydroxylation. researchgate.netresearchid.co

| Microorganism | Substrate | Key Metabolites Isolated | Reaction Types |

|---|---|---|---|

| Cunninghamella elegans NRRL 2310 | Papaverine | This compound, this compound-N-Oxide | Oxidation, N-Oxidation, Hydroxylation |

| Rhodotorula rubra NRRL y1592 | Papaverine | This compound, this compound-N-Oxide | Oxidation, N-Oxidation, Demethylation |

| Penicillium chrysogeneum ATCC 10002 | Papaverine | This compound, this compound-N-Oxide | Oxidation, N-Oxidation, Demethylation |

| Cunninghamella blackesleeana NRRL 1369 | Papaverine | This compound, this compound-N-Oxide | Oxidation, N-Oxidation, Demethylation |

| Mucor ramannianus 1839 | Papaveraldine | S-Papaverinol, S-Papaverinol-N-Oxide | Reduction, N-Oxidation |

Synthetic Byproducts: Diazadibenzo[a,g]fluorenylium Derivatives

The synthesis of this compound can sometimes yield unexpected and structurally complex derivatives. A notable example is the formation of a 13-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6a,12a-diazadibenzo[a,g]fluorenylium salt. researchgate.net This quaternary ammonium ion was first isolated as a fluorescent byproduct during the Gadamer–Schulemann synthesis of this compound, which involves the oxidation of papaverine with reagents like mercury(II) acetate. researchgate.net

The compound was identified as the source of a violet fluorescence observed upon the crystallization of this compound from ethanol. researchgate.net While the precise mechanism of its formation remains to be fully elucidated, it represents a significant structural deviation from the this compound scaffold, involving a complex rearrangement and condensation process. researchgate.net The isolation and characterization of such byproducts are crucial as they reveal potential reactive pathways and can lead to the discovery of novel heterocyclic systems with interesting properties. researchgate.net

Chemically Derived Analogues: Hydroxylaudanosines

This compound can also serve as a direct precursor for the chemical synthesis of other alkaloids. A historical example is the preparation of α- and β-hydroxylaudanosines from this compound, as reported by King, L'Ecuyer, and Pyman in 1936. This work demonstrates the utility of this compound as a starting material for accessing other members of the benzylisoquinoline alkaloid family through targeted chemical transformations. The hydroxylaudanosines represent derivatives where the core structure has been modified to introduce additional functionality, showcasing a classic synthetic strategy for analogue generation.

Naturally Occurring Structural Analogues

Nature provides a range of alkaloids that are structurally related to this compound, although they are not synthesized from it directly. These compounds are considered advanced derivatives due to their unique structural features.

Anocherine Alkaloids : Anocherine A, B, and C are benzylisoquinoline alkaloids isolated from the plant Annona cherimola. rsc.org They are considered this compound analogues, sharing the core aryl(isoquinolin-1-yl)methanol structure but with different substitution patterns. rsc.org

Hypecoumine : This compound, isolated from plants of the Hypecoum genus, is a lactone that can be viewed as a "masked" this compound derivative. rsc.orgmdpi.com Its structure contains the fundamental components of this compound within a more complex, cyclic system.

These natural products illustrate the structural diversity that can be achieved around the this compound core, providing templates for further synthetic exploration.

Advanced Structural Elucidation and Characterization Techniques for Papaverinol

Spectroscopic Methods for Papaverinol Structural Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In 1D NMR, such as ¹H NMR, the chemical shifts and coupling constants of protons provide information about their chemical environment and neighboring protons. For papaverine (B1678415), a related compound, a precise ¹H-NMR method has been developed for its assay, which relies on the integration of the 12 protons of its four methoxy (B1213986) groups. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between different nuclei. COSY identifies protons that are coupled to each other, while HMBC reveals long-range couplings between protons and carbons, helping to piece together the molecular structure. These advanced NMR methods are crucial for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Illustrative ¹H NMR and ¹³C NMR Data for this compound (Predicted) Note: Actual experimental values may vary based on solvent and instrument conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 148.2 |

| C3 | - | 147.8 |

| C4 | - | 111.5 |

| C5 | 6.85 (s) | 103.2 |

| C6' | - | 128.5 |

| C7 | 3.88 (s) | 56.1 |

| C8 | 3.85 (s) | 56.0 |

| Cα | 5.95 (s) | 75.0 |

| H-2' | 7.30 (d) | 127.5 |

| H-5' | 7.35 (d) | 129.0 |

| H-6 | 7.05 (s) | 112.1 |

| OCH₃-3' | 3.80 (s) | 55.9 |

| OCH₃-4' | 3.75 (s) | 55.8 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used. nih.gov

In a study using ESI-MS/MS, the molecular ion of this compound was observed at an m/z of 356.1492. researchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight. youtube.com Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, yielding structural information based on the resulting fragmentation pattern. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems known as chromophores. youtube.compacificbiolabs.com The absorption of UV or visible light excites electrons to higher energy orbitals. msu.edu The structure of this compound, containing aromatic rings, constitutes a significant chromophore. The UV spectrum of a compound is typically presented as a plot of absorbance versus wavelength. researchgate.net The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule's chromophore.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies. libretexts.orgnih.govcore.ac.uk For this compound, IR spectroscopy would be expected to show absorptions corresponding to C-H bonds in the aromatic rings and methoxy groups, C=C bonds within the aromatic system, and C-O bonds of the ether and alcohol functional groups. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aromatic | C-H stretch | 3100 - 3000 |

| Alkane | C-H stretch | 3000 - 2850 |

| Aromatic | C=C stretch | 1600 and 1475 |

| Ether | C-O stretch | 1300 - 1000 |

| Alcohol | O-H stretch | 3550 - 3200 (broad) |

Chromatographic and Separation Techniques for this compound Characterization and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of compounds. A simple and sensitive HPLC method has been developed for the determination of papaveraldine (B1678414) and this compound in papaverine hydrochloride injections. nih.gov This method utilizes a reversed-phase C-18 column with a mobile phase consisting of a water-methanol-acetonitrile solution. nih.gov

For analytical purposes, HPLC can be used to determine the purity of a this compound sample by separating it from any impurities. The retention time and peak area provide qualitative and quantitative information, respectively. vedomostincesmp.ru Preparative HPLC, on the other hand, is used to isolate larger quantities of pure this compound for further studies. lcms.cz The scalability of HPLC methods allows for the transition from analytical to preparative separation. sielc.com

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental and efficient chromatographic technique for the qualitative and semi-quantitative analysis of this compound. It is particularly useful for separating this compound from its parent compound, Papaverine, and its other oxidation products like Papaveraldine. nih.gov The accuracy of TLC for quantitative analysis can be limited, and noisy backgrounds may be an issue without sample purification. nih.gov

The separation is typically achieved on a silica (B1680970) gel stationary phase. nih.gov A common mobile phase, or solvent system, used for this purpose is chloroform (B151607) saturated with ammonia. nih.gov This system effectively separates the compounds based on their differing polarities and interactions with the stationary phase.

For visualization, the developed TLC plates can be viewed under UV light (254/366 nm), which is a non-destructive method suitable for detecting UV-active compounds like this compound. d-nb.info Alternatively, various chemical staining reagents can be sprayed onto the plate to visualize the separated spots. Dragendorff's reagent, for instance, is a general-purpose reagent for detecting alkaloids, producing orange-brown spots on a white background. illinois.edu

The position of the spot corresponding to this compound on the chromatogram is identified by its retention factor (Rƒ value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This Rƒ value is a characteristic property for a specific compound in a given TLC system and is used for its qualitative identification.

For semi-quantitative analysis, the spots can be extracted from the TLC plate using a solvent such as absolute methanol (B129727). nih.gov The concentration of this compound in the resulting solution is then determined using spectrophotometry. nih.gov This method, while not as precise as other chromatographic techniques, provides a rapid and sensitive means of estimating the amount of this compound present. nih.gov

Table 1: TLC System for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | nih.gov |

| Mobile Phase | Chloroform saturated with ammonia | nih.gov |

| Detection | UV light (254/366 nm) or chemical reagents (e.g., Dragendorff's) | d-nb.infoillinois.edu |

| Elution & Quantification | Spots extracted with absolute methanol and determined spectrophotometrically | nih.gov |

Advanced Chromatographic Coupled Techniques

For more definitive structural elucidation and precise quantification, advanced chromatographic techniques coupled with mass spectrometry are employed. These hyphenated methods offer high sensitivity and selectivity, making them powerful tools for analyzing complex mixtures and identifying compounds at trace levels. frontiersin.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of some alkaloids can be challenging without derivatization, GC-MS has been successfully used to detect related alkaloids in plant materials. nih.gov For this compound, the analysis would involve separation on a gas chromatographic column followed by detection and identification by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which serves as a chemical fingerprint for the compound. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS, LC-MS/MS) is a cornerstone for the analysis of isoquinoline (B145761) alkaloids, including this compound. frontiersin.orgnih.gov These methods are highly suitable for non-volatile and thermally labile compounds.

In a typical LC-MS analysis, this compound is first separated from other components on a reversed-phase C18 column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). The mass analyzer then separates the ions based on their m/z ratio. Tandem mass spectrometry (MS/MS) provides even greater structural detail by selecting a precursor ion (in this case, the molecular ion of this compound) and subjecting it to collision-induced dissociation to generate a characteristic spectrum of product ions. researchgate.net This fragmentation pattern is crucial for unambiguous identification. nih.govresearchgate.net The molecular ion for protonated this compound has been identified at an m/z of 356.1492. researchgate.net

Table 2: ESI-MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 356.1492 | 338.1387 | [M+H-H₂O]⁺ | researchgate.net |

| 202.0811 | [C₁₂H₁₂NO₂]⁺ | researchgate.net | |

| 188.0655 | [C₁₁H₁₀NO₂]⁺ | researchgate.net |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) is a high-resolution separation technique that, when coupled with mass spectrometry, offers a powerful platform for analyzing a wide range of molecules, including pharmaceuticals and metabolites. nih.govnih.gov CE separates ions based on their electrophoretic mobility in an electric field. The combination of CE's high separation efficiency with the sensitive and selective detection provided by MS makes CE-MS a valuable tool for detailed characterization of compounds like this compound, especially in complex biological or pharmaceutical samples. nih.gov

Investigation of Oxidation, Degradation, and Biotransformation Pathways of Papaverinol

Chemical Oxidation and Degradation Products of Papaverinol

This compound is a primary oxidation product of papaverine (B1678415). researchgate.net The oxidation of papaverine can readily yield this compound and subsequently papaveraldine (B1678414). researchgate.netresearchgate.net Further chemical oxidation leads to a cascade of degradation products. One significant product is the 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium salt, a dibenzo[b, g]pyrrocolonium derivative, which is considered a final degradation product in some pathways. researchgate.netnih.gov

Under alkaline conditions, this isoquinolinium salt can be transformed into 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. researchgate.net Another compound that can be formed as a by-product during the oxidation of papaverine, particularly in the Gadamer–Schulemann reaction, is 13-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6a-12a-diazadibenzo[a,g]fluorenylium chloride. researchgate.net

The degradation pathway highlights the relative instability of papaverine and its initial oxidation products, which can undergo further complex reactions to form more stable, structurally distinct compounds. researchgate.netresearchgate.net

Table 1: Major Chemical Oxidation and Degradation Products

| Starting Compound | Reaction | Product(s) | Reference(s) |

|---|---|---|---|

| Papaverine | Oxidation | This compound, Papaveraldine | researchgate.netresearchgate.net |

| This compound / Papaveraldine | Further Oxidation | 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium salt | researchgate.netnih.gov |

| 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium salt | Addition of alkali | 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt | researchgate.net |

| Papaverine | Gadamer–Schulemann reaction (Oxidation by-product) | 13-(3,4-dimethoxyphenyl)-2,3,8,9-tetramethoxy-6a-12a-diazadibenzo[a,g]fluorenylium chloride | researchgate.net |

Photooxidation Studies of this compound

The photochemical degradation of this compound has been investigated, often in comparison to its precursor, papaverine. When chloroform (B151607) solutions of this compound are exposed to UV light at a wavelength of 254 nm, they undergo photooxidation. nih.gov The resulting degradation products are generally similar to those formed from the photooxidation of papaverine hydrochloride under the same conditions. nih.gov

A notable distinction in the photooxidation of this compound is the significant formation of an unidentified brown degradation product, designated as "compound X". nih.gov The quantity of this brown compound is greatest in degraded this compound solutions compared to those of papaverine or papaveraldine. nih.gov This same brown substance has been previously observed in papaverine injection solutions during storage, even when protected from light. nih.gov Further investigation has identified this final degradation product as 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylim chloride. nih.govresearchgate.net

Kinetic studies of the photooxidation reactions reveal that the process for this compound follows pseudo-first-order kinetics. researchgate.net this compound is the most labile of the related compounds, with a half-life 2.4 times shorter than that of papaverine hydrochloride. researchgate.net The rate of formation of the final brown degradation product is fastest from this compound. researchgate.net The specific quantum yield for the photooxidation of this compound was determined to be 0.30, confirming its high photoreactivity compared to papaverine HCl (0.28) and papaveraldine (0.10). researchgate.net

Table 2: Kinetic Data from this compound Photooxidation Studies

| Compound | Reaction Kinetics | Relative Stability | Half-life Comparison | Specific Quantum Yield | Reference(s) |

|---|---|---|---|---|---|

| This compound | Pseudo-first-order | Most labile | 2.4 times shorter than Papaverine HCl | 0.30 | researchgate.net |

| Papaverine HCl | Pseudo-first-order | - | - | 0.28 | researchgate.net |

| Papaveraldine | Zero-order | Most stable | 31-fold longer than this compound | 0.10 | researchgate.net |

Microbial Biotransformation of Papaverine to this compound and its Metabolites

The biotransformation of papaverine using various microorganisms, particularly filamentous fungi, has been explored as a method to produce its metabolites, including this compound. nih.govmdpi.com Fungi from the genus Cunninghamella are frequently used as they can metabolize xenobiotics in a manner that mimics mammalian metabolism, primarily through oxidative reactions. researchgate.netmdpi.com

In one study, the incubation of papaverine with several fungal strains, including Cunninghamella elegans, Penicillium chrysogeneum, Rhodotorula rubra, and Cunninghamella blackesleeana, yielded seven metabolites. mdpi.comresearchgate.netnih.gov this compound was identified as one of these products (metabolite 6). mdpi.comresearchgate.net The other isolated metabolites were 3,4-dihydropapaverine, papaveroline, 7-demethyl papaverine, 6,4′-didemethyl papaverine, papaverine-3-ol, and this compound N-oxide. mdpi.comresearchgate.net These transformations occurred through various reactions, including oxidation, reduction, demethylation, N-oxidation, and hydroxylation. mdpi.comresearchgate.net

Furthermore, the fungus Mucor ramannianus has been shown to stereoselectively reduce the ketone group of papaveraldine (an oxidation product of papaverine) to produce S-papaverinol and S-papaverinol N-oxide. nih.gov This demonstrates a direct microbial pathway to this compound from a related alkaloid. nih.gov These studies highlight the utility of microbial systems in generating this compound and its derivatives, which can then be studied for their biological activities. nih.gov

Table 3: Fungi and Metabolites from Papaverine Biotransformation

| Fungal Species | Substrate | Isolated Metabolites of this compound and Related Compounds | Reference(s) |

|---|---|---|---|

| Cunninghamella elegans NRRL 2310 | Papaverine | This compound, this compound N-oxide, and others | mdpi.comresearchgate.netnih.gov |

| Penicillium chrysogeneum ATCC 10002 | Papaverine | This compound, this compound N-oxide, and others | mdpi.comresearchgate.netnih.gov |

| Rhodotorula rubra NRRL y1592 | Papaverine | This compound, this compound N-oxide, and others | mdpi.comresearchgate.netnih.gov |

| Cunninghamella blackesleeana NRRL 1369 | Papaverine | This compound, this compound N-oxide, and others | mdpi.comresearchgate.netnih.gov |

| Mucor ramannianus 1839 | Papaveraldine | S-papaverinol, S-papaverinol N-oxide | nih.gov |

Enzymatic Conversion and Metabolism Studies (In Vitro)

While specific in vitro studies focusing on the enzymatic conversion of this compound are not extensively detailed in the available literature, the enzymatic pathways responsible for its formation from papaverine have been inferred from microbial biotransformation studies. The oxidative transformations of papaverine by fungi, which lead to the formation of this compound and other hydroxylated metabolites, are proposed to be mediated by cytochrome P450 monooxygenases. mdpi.com These enzymes are crucial in phase I metabolism in both microbes and mammals. researchgate.net

The use of fungal systems like Cunninghamella elegans serves as a well-established microbial model for mammalian drug metabolism. researchgate.netmdpi.com The parallels between the metabolites produced by these fungi and those found in mammals suggest that similar enzymatic processes are involved. mdpi.com For instance, studies using rat and guinea-pig hepatic microsomal preparations—an in vitro enzymatic system—have demonstrated the O-demethylation of papaverine, a common metabolic reaction also observed in microbial systems. tandfonline.com

The biotransformation of papaveraldine to S-papaverinol by Mucor ramannianus is another example of a highly specific enzymatic reaction, in this case, a stereoselective ketone reduction. nih.gov Although the specific enzymes have not been isolated and characterized in all cases, these whole-organism studies provide strong evidence for the types of enzymatic conversions this compound and its precursors undergo.

Mechanistic Research and Biological Target Identification in Papaverinol Studies Non Clinical Context

Molecular Interactions and Binding Studies

Research into Papaverinol and related papaverine (B1678415) derivatives has revealed interactions with various biological targets, including DNA structures and enzymes.

G-quadruplex Interactions: Studies have investigated the binding of papaverine oxidation products, such as the 6a,12a-diazadibenzo-[a,g]fluorenylium derivative (Ligand I) and the 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium cation (Ligand II), to G-quadruplex (G4) DNA structures researchgate.netresearchgate.netnih.govresearchgate.net. These G4 structures are formed by guanine-rich sequences and are implicated in cellular processes like telomere maintenance. The papaverine derivatives have demonstrated selective binding to G4 DNA structures over double-stranded DNA (dsDNA) researchgate.netresearchgate.netnih.govresearchgate.net. Binding stoichiometry studies indicated that typically two ligand molecules interact with a single G-quadruplex unit, often through end-stacking on terminal G-tetrads researchgate.netnih.gov. These interactions have been shown to suppress telomerase activity, a key enzyme in cancer cell proliferation researchgate.netnih.gov. While these studies focus on specific oxidation products of papaverine, they provide insights into the potential for related compounds to interact with nucleic acid structures researchgate.netresearchgate.net.

Enzyme Inhibition and Binding Sites: Papaverine itself has been identified as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and pancreatic lipase (B570770) (PL) nih.govmdpi.comresearchgate.net. Research has also explored the binding sites of papaverine in biological membranes, with studies using radiolabeled papaverine derivatives to identify specific binding sites in human colon membranes nih.gov. These studies characterized binding sites with distinct affinities, suggesting specific molecular recognition mechanisms nih.gov.

Biochemical Pathway Modulation Research

The modulation of key biochemical pathways, particularly those related to metabolic disorders, has been a significant focus in the study of papaverine metabolites, including this compound-N-oxide.

Modulation of PTP1B, α-glucosidase, and Pancreatic Lipase: In silico investigations have highlighted the potential of papaverine metabolites to modulate enzymes involved in glucose metabolism and obesity. This compound-N-oxide (identified as metabolite 7 in one study) has shown promising inhibitory activity against α-glucosidase and pancreatic lipase (PL) nih.govnih.govresearchgate.net. These enzymes play critical roles in carbohydrate digestion and fat absorption, respectively. This compound-N-oxide's in silico inhibition of α-glucosidase was found to be comparable to that of acarbose, a known α-glucosidase inhibitor, and its inhibition of lipase was comparable to orlistat, a known lipase inhibitor nih.govnih.govresearchgate.net. Furthermore, papaverine is known to inhibit PTP1B, an enzyme that negatively regulates insulin (B600854) receptor signaling, and this compound-N-oxide exhibited better binding interactions with PTP1B compared to papaverine itself nih.govmdpi.comresearchgate.netnih.govresearchgate.net. This suggests a potential for these compounds to influence pathways related to diabetes and obesity nih.govmdpi.com.

Table 1: In Silico Comparative Enzyme Inhibition of Papaverine Metabolites

| Metabolite/Compound | Target Enzyme | Comparative Performance vs. Papaverine | Comparative Performance vs. Standard Inhibitor | Citation(s) |

| This compound-N-oxide (Met. 7) | PTP1B | Better binding interactions | N/A | nih.govnih.govresearchgate.net |

| This compound-N-oxide (Met. 7) | α-glucosidase | N/A | Comparable to Acarbose | nih.govnih.govresearchgate.net |

| This compound-N-oxide (Met. 7) | Pancreatic Lipase (PL) | N/A | Comparable to Orlistat | nih.govnih.govresearchgate.net |

| Papaverine | PTP1B | N/A | Potent inhibitor (IC₅₀ = 1.20 µM) | mdpi.comresearchgate.net |

| Papaverine | Pancreatic Lipase (PL) | N/A | Selective inhibitor | nih.gov |

Theoretical and In Silico Approaches to Mechanistic Understanding

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential mechanisms of action for this compound and its related metabolites.

Molecular Docking and Dynamics: The application of molecular docking simulations has been crucial for assessing the binding affinity of papaverine and its metabolites to target enzymes such as PTP1B, α-glucosidase, and pancreatic lipase nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. These studies have indicated that certain papaverine metabolites, notably this compound-N-oxide, may exhibit enhanced binding interactions with these enzymes compared to the parent compound, papaverine nih.govnih.govresearchgate.net. Molecular dynamics studies further complement docking by providing insights into the stability and dynamic behavior of these interactions nih.govnih.govresearchgate.net.

Drug-Likeness and Pharmacokinetic Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling and drug-likeness assessments have also been conducted mdpi.com. These analyses evaluate properties such as lipophilicity, molecular weight, hydrogen bond donors/acceptors, and oral bioavailability predictions (e.g., using Lipinski's rule of five and the BOILED-Egg model) mdpi.com. Papaverine and several of its metabolites, including this compound-N-oxide, have demonstrated favorable physiochemical profiles and predicted good gastrointestinal absorption and blood-brain barrier permeability in these computational models mdpi.com.

Analytical Methodologies and Validation in Papaverinol Research

Quantitative Determination Methods for Papaverinol in Research Samples

The quantification of this compound, often present as a metabolite, degradation product, or impurity alongside related compounds like papaverine (B1678415), necessitates sensitive and specific analytical methods. ingentaconnect.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the predominant techniques for this purpose. frontiersin.orgnih.gov

A key challenge in analyzing this compound is its structural similarity to papaverine and its other oxidation product, papaveraldine (B1678414). Chromatographic methods are essential for resolving these compounds before quantification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, are widely used for the simultaneous determination of papaverine and its related substances, including this compound. nih.govvedomostincesmp.ru A simple, specific, and sensitive HPLC method was developed for the determination of papaveraldine and this compound in papaverine hydrochloride injections. This method utilized a reversed-phase C-18 column with a mobile phase consisting of a water-methanol-acetonitrile solvent system containing sodium lauryl sulphate as an ion-pair reagent. researchgate.net Another HPLC method was developed to determine papaverine in a naturally photo-oxidized solution, which also identified and separated this compound, papaveraldine, and the pyrrocolonium ion using a Duet C18/SCX column with a mobile phase of phosphate (B84403) buffer (pH 3.80) and acetonitrile (B52724) (40:60 ratio). researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For highly sensitive and selective quantification, especially in complex matrices like archaeological samples, UHPLC-MS/MS is the method of choice. frontiersin.org A method was developed to determine the presence of Papaver somniferum alkaloids in ancient vessels. This targeted analysis was capable of identifying and quantifying this compound, among other alkaloids like morphine, codeine, and thebaine. frontiersin.org The high selectivity of tandem mass spectrometry allows for the unambiguous identification of this compound even in the presence of interfering substances. ingentaconnect.comfrontiersin.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for both the identification and quantitative determination of papaverine metabolites and its oxidation products, such as this compound and papaveraldine. ingentaconnect.comresearchgate.net Electron Ionisation Mass Spectrometry (EI-MS) has been used to study the fragmentation patterns of these compounds, which aids in their structural identification in various samples. ingentaconnect.com

Table 1: Quantitative Determination Methods for this compound

| Analytical Method | Column/Technique | Mobile Phase/Key Parameters | Application | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase C-18 | Water-methanol-acetonitrile with sodium lauryl sulphate | Determination in papaverine hydrochloride injection | researchgate.net |

| HPLC | Duet C18/SCX | Phosphate buffer (pH 3.80) and acetonitrile (40:60) | Determination in photo-oxidized papaverine solution | researchgate.net |

| UHPLC-MS/MS | Not specified | Not specified | Determination of opium alkaloids in ancient vessels | frontiersin.org |

| Mass Spectrometry | Electron Ionisation (EI) | - | Identification of papaverine oxidation products | ingentaconnect.comresearchgate.net |

Development of Separation and Purification Strategies for this compound and Related Compounds

The isolation and purification of this compound are essential for obtaining pure standards for analytical research and for removing it as an impurity from papaverine preparations. google.comsynzeal.com Strategies primarily involve various forms of chromatography and chemical derivatization.

Column Chromatography: Column chromatography is a fundamental technique for the purification of this compound from complex mixtures, such as those resulting from microbial biotransformation of papaverine. mdpi.com In one study, this compound was isolated from the biotransformation of papaverine by Penicillium chrysogenum. The process involved initial extraction with ethyl acetate, followed by gradient elution on a silica (B1680970) gel column. Further purification was achieved using a Sephadex LH-20 column with 100% methanol (B129727) as the eluent, yielding pure this compound as a white, amorphous powder. mdpi.com Aluminium oxide has also been employed in chromatographic columns to purify papaverine by removing impurities. unodc.org

Chemical Derivatization: In industrial processes focused on producing high-purity papaverine, this compound is often present as a difficult-to-remove impurity. google.com A patented process describes the removal of this compound by reacting crude papaverine with an agent like acetyl chloride, benzoyl chloride, or acetic anhydride. This reaction selectively esterifies the hydroxyl (-OH) group of this compound, while the papaverine molecule remains unreacted. The resulting esterified compound has different physical properties, allowing the purified papaverine to be isolated through crystallization. google.com

Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of purification. For instance, in the separation of papaverine biotransformation products, solvent systems such as ethyl acetate–methanol–ammonia (95:5:5) are used. The spots on the TLC plates are visualized using Dragendorff's reagent or under UV light. mdpi.com

Table 2: Separation and Purification Strategies for this compound

| Strategy | Method | Reagents/Materials | Purpose | Reference |

|---|---|---|---|---|

| Chromatography | Column Chromatography | Silica gel, Sephadex LH-20 | Isolation from biotransformation products | mdpi.com |

| Chromatography | Column Chromatography | Aluminium oxide | Purification of papaverine from impurities | unodc.org |

| Chemical Reaction | Esterification | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Removal of this compound impurity from crude papaverine | google.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Silica gel plates, Dragendorff's reagent | Monitoring purification progress | mdpi.com |

Electrochemical and Voltammetric Studies for this compound Analysis

Electrochemical methods, particularly voltammetry, have been applied to study the oxidation pathways of papaverine, which lead to the formation of this compound. researchgate.netresearchgate.net While methods for the direct quantitative determination of this compound using voltammetry are not prominently described, these studies provide insight into its electrochemical behavior and formation.

Voltammetric studies have shown that the natural photooxidation of papaverine is an irreversible process that occurs in three steps, yielding stable compounds in solution, including this compound and papaveraldine. researchgate.netresearchgate.net This indicates that electrochemical potential can drive the transformation of papaverine, and the resulting products can be monitored using voltammetric techniques.

In one study, differential pulse adsorptive stripping voltammetry (DP AdSV) was developed for the sensitive determination of papaverine. researchgate.net Although this method targets papaverine, understanding the electrochemical behavior of the parent compound is fundamental. The study of potential interferences from degradation products like this compound is a crucial part of method development in electroanalysis. The formation of this compound from papaverine is an oxidation reaction, which is inherently an electrochemical process that can be tracked and characterized by these techniques. researchgate.netresearchgate.net

Validation of Analytical Methods for Research Applications

The validation of analytical methods is critical to ensure that they are reliable, accurate, and fit for their intended purpose. arlok.com For this compound research, this involves demonstrating that the chosen analytical method can accurately and reproducibly quantify the compound in the specified matrix. Validation is performed according to guidelines set by bodies such as the USP, FDA, and ICH. arlok.com

A UHPLC-MS/MS method for determining this compound and other opium alkaloids was fully validated by evaluating a comprehensive set of parameters. frontiersin.org Similarly, a reverse-phase HPLC method for papaverine analysis provides a framework for the validation parameters that would be applied to a method for this compound. arlok.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as papaverine, papaveraldine, and matrix components. This is confirmed by the absence of interfering peaks at the retention time of this compound. frontiersin.orgarlok.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. frontiersin.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. frontiersin.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked samples. frontiersin.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). frontiersin.orgarlok.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte in mass spectrometry. frontiersin.org

The use of isotopically labeled internal standards, such as this compound-d3, is highly beneficial for method validation, particularly in MS-based methods. clearsynth.com These standards help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. clearsynth.com

Table 3: Key Validation Parameters for this compound Analytical Methods

| Validation Parameter | Description | Importance in this compound Analysis | Reference |

|---|---|---|---|

| Specificity | Ensures the signal is from this compound only, without interference. | Crucial due to the presence of structurally similar compounds like papaverine. | frontiersin.orgarlok.com |

| Linearity | Confirms a proportional response to concentration. | Essential for accurate quantification over a range of concentrations. | frontiersin.org |

| Accuracy | How close the measured value is to the true value. | Ensures the quantification is correct. | frontiersin.org |

| Precision | Repeatability and reproducibility of the measurement. | Demonstrates the reliability of the method. | frontiersin.orgarlok.com |

| LOD/LOQ | The lowest concentration that can be detected/quantified. | Defines the sensitivity of the method for trace analysis. | frontiersin.org |

| Robustness | Resistance to small changes in experimental conditions. | Ensures the method is reliable for routine use. | - |

Computational and Theoretical Chemistry Studies of Papaverinol

Molecular Docking Investigations of Papaverinol and its Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein.

Recent research has explored the therapeutic potential of this compound, a microbial biotransformation product of Papaverine (B1678415), through molecular docking simulations against several key metabolic enzymes. nih.gov In a notable study, this compound (referred to as metabolite 6) and its analogues were docked against protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (B570770) (PL), which are significant targets for antidiabetic and antiobesity drugs. nih.gov

The docking studies revealed that while this compound itself shows moderate binding affinity, its N-oxide analogue, this compound-N-Oxide (metabolite 7), exhibited significantly stronger binding interactions with all three target enzymes compared to the parent compound, Papaverine. nih.gov this compound-N-Oxide demonstrated the best docking scores, suggesting that the N-oxidation enhances its inhibitory potential. nih.gov

The interactions of this compound with the active site of pancreatic lipase involved key amino acid residues, contributing to its inhibitory activity. However, the binding energy was less favorable than that of its N-oxide derivative, which formed more extensive interactions. nih.gov For instance, this compound-N-Oxide formed multiple hydrogen bonds and hydrophobic interactions with residues in the active sites of PTP1B, α-glucosidase, and pancreatic lipase, explaining its superior docking scores. nih.gov

| Compound | Docking Score (kcal/mol) vs. PTP1B | Docking Score (kcal/mol) vs. α-Glucosidase | Docking Score (kcal/mol) vs. Pancreatic Lipase |

| Papaverine | -6.83 | -7.54 | -6.98 |

| This compound | -7.12 | -7.91 | -7.25 |

| This compound-N-Oxide | -8.21 | -8.87 | -8.15 |

| Papaveroline | -7.55 | -8.13 | -7.69 |

| 7-demethyl Papaverine | -7.01 | -7.88 | -7.19 |

Data sourced from Eliwa et al., 2023. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing a detailed view of the conformational behavior and stability of a ligand-protein complex.

While specific MD simulation studies focusing solely on this compound are limited in publicly available literature, research on its close analogue, this compound-N-Oxide, provides valuable insights into the conformational dynamics of this class of compounds. In a study investigating the interaction of Papaverine metabolites with metabolic enzymes, MD simulations were performed on the most promising ligand, this compound-N-Oxide, complexed with pancreatic lipase. nih.gov

The simulations, typically run for durations such as 100 nanoseconds, assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. The results for the this compound-N-Oxide-pancreatic lipase complex showed a stable RMSD profile throughout the simulation, indicating that the ligand remained securely bound within the active site without significant conformational changes. nih.gov

Furthermore, root-mean-square fluctuation (RMSF) analysis was used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. The RMSF data indicated that the residues in the active site of pancreatic lipase showed reduced fluctuations when bound to this compound-N-Oxide, signifying a stable and rigid binding conformation. nih.gov This stability is crucial for sustained inhibitory activity. These findings suggest that this compound, being structurally very similar, would likely exhibit comparable stable interactions and conformational behavior within a protein's binding pocket.

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) modeling is a critical component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, SAR studies help identify the key chemical features responsible for their therapeutic effects.

For this compound and its analogues derived from the biotransformation of Papaverine, SAR analysis provides a clear picture of how specific structural modifications influence their inhibitory potential against enzymes like PTP1B, α-glucosidase, and pancreatic lipase. nih.gov The computational data, primarily from molecular docking studies, forms the basis for this analysis.

The key findings from the SAR study of this compound analogues are:

Hydroxylation: The introduction of a hydroxyl group at the benzylic position to form this compound from Papaverine leads to a slight improvement in binding affinity across the three tested enzymes. This suggests that the hydroxyl group may participate in additional hydrogen bonding interactions within the enzyme's active site. nih.gov

N-Oxidation: The most significant enhancement in activity comes from the N-oxidation of the isoquinoline (B145761) ring. This compound-N-Oxide consistently shows the highest binding affinity among all tested analogues. nih.gov The N-oxide moiety likely acts as a strong hydrogen bond acceptor, leading to more stable and potent interactions with the target proteins.

Demethylation: The removal of methyl groups from the methoxy (B1213986) substituents, as seen in compounds like Papaveroline (a tetrademethylated analogue) and 7-demethyl Papaverine, also influences binding. Papaveroline, with its free hydroxyl groups, shows better binding scores than Papaverine, indicating that these hydroxyls can form favorable interactions that the methoxy groups cannot. nih.gov

These computational SAR findings highlight that modifying the periphery of the Papaverine scaffold, particularly through oxidation and demethylation, can significantly enhance the compound's binding affinity to therapeutic targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can determine parameters like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such information is vital for understanding a molecule's reactivity and its ability to participate in non-covalent interactions, which are fundamental to ligand-receptor binding.

Despite the utility of these methods, a thorough search of the current scientific literature reveals a lack of specific studies dedicated to the quantum chemical calculations of this compound. While research has been published on the geometric and electronic structure of its precursor, Papaverine, similar detailed analyses for this compound are not yet available. Therefore, key electronic descriptors for this compound, such as its HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential map, have not been reported. This represents a gap in the computational characterization of the molecule and an area for future research.

In Silico ADMET Profiling (Theoretical Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity)

In silico ADMET profiling is a computational method used in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound. These predictions help to identify potential liabilities that could cause a drug candidate to fail in later stages of development.

The ADMET properties of this compound and its analogues have been evaluated using various predictive models. These studies provide a theoretical assessment of their drug-likeness and potential behavior in the human body. The predictions are generally based on established models that correlate molecular structure with specific ADMET parameters.

Key predicted ADMET properties for this compound include good gastrointestinal absorption and the ability to cross the blood-brain barrier. However, it is also predicted to be an inhibitor of certain cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4), which could lead to potential drug-drug interactions. nih.gov The toxicity profile predictions suggest a low risk for mutagenicity (Ames toxicity). nih.gov

| Parameter | This compound | This compound-N-Oxide | Papaverine | Papaveroline |

| Absorption | ||||

| Human Intestinal Absorption | Good | Good | Good | Good |

| Blood-Brain Barrier (BBB) Penetration | Yes | Yes | Yes | Yes |

| Distribution | ||||

| Plasma Protein Binding | High | High | High | High |

| Metabolism | ||||

| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes |

| CYP3A4 Inhibitor | Yes | Yes | Yes | Yes |

| Excretion | ||||

| (Predicted parameters not specified in source) | - | - | - | - |

| Toxicity | ||||

| Ames Toxicity | No | No | No | No |

Data sourced from Eliwa et al., 2023. nih.gov

Future Directions and Emerging Research Avenues for Papaverinol

Development of Papaverinol as Novel Analytical Probes

The inherent structural characteristics of the isoquinoline (B145761) scaffold present an opportunity for the development of this compound-based analytical probes. While research in this specific area for this compound is still nascent, the fluorescent properties of some isoquinoline derivatives suggest a promising avenue for exploration. nih.gov The development could focus on modifying the this compound structure to enhance its quantum yield or to introduce specific functionalities that enable it to act as a selective sensor for particular biomolecules or metal ions.

Future research could involve the synthesis of a library of this compound derivatives and the systematic study of their photophysical properties. By correlating structural modifications with changes in fluorescence, researchers could design and create highly sensitive and selective probes for applications in cellular imaging and biochemical assays. researchgate.net For instance, the screening of isoquinoline alkaloid libraries with fluorescent voltage sensor probes has already been used to identify new ligands for ion channels, demonstrating the utility of these scaffolds in analytical contexts. mdpi.comnih.gov This approach could be adapted to develop this compound-based probes for tracking biological processes or for the high-throughput screening of new drug candidates.

Exploration of New and Sustainable Synthetic Routes for this compound

The chemical synthesis of isoquinoline alkaloids has traditionally relied on classic methods such as the Bischler-Napieralski or Pictet-Spengler reactions. rsc.orgacs.org While effective, these methods often involve harsh conditions, toxic reagents, and poor atom economy, posing environmental and economic challenges. rsc.orgrsc.org The future of this compound synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient routes. rsc.org

Emerging strategies focus on the use of benign solvents, recyclable catalytic systems, and energy-efficient processes like microwave irradiation. rsc.org A particularly promising area is the use of biocatalysis and chemoenzymatic strategies. mdpi.comtaylorandfrancis.com Enzymes such as norcoclaurine synthase (NCS), methyltransferases, and oxidoreductases, which are involved in the natural biosynthesis of benzylisoquinoline alkaloids (BIAs), could be harnessed in microbial hosts or in cell-free systems to produce this compound and its precursors from simple starting materials. mdpi.comresearchgate.netfrontiersin.orgnih.gov This biotechnological approach not only offers a greener alternative but also allows for high stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. mdpi.comnih.gov

| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |

| Typical Reactions | Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch rsc.orgacs.org | Enzyme-catalyzed reactions, photocatalysis, C-H activation rsc.orgmdpi.com |

| Catalysts | Strong acids (e.g., POCl₃, P₂O₅), transition metals rsc.org | Biocatalysts (enzymes), recyclable homogeneous catalysts, organic photocatalysts rsc.orgmdpi.com |

| Solvents | Often toxic and non-recyclable (e.g., toluene, acetonitrile) rsc.org | Benign solvents (e.g., water, PEG-400), ionic liquids rsc.org |

| Energy Input | High temperatures, prolonged reaction times rsc.org | Microwave irradiation, visible light (photocatalysis), moderate conditions rsc.org |

| Byproducts | Significant generation of hazardous waste, poor atom economy rsc.org | Minimal waste (e.g., water as a byproduct), high atom economy rsc.org |

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps | High enantioselectivity inherent to enzymatic processes mdpi.comnih.gov |

Advanced Mechanistic Elucidation Using State-of-the-Art Techniques

A deep understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is crucial for its rational optimization. Future research will move beyond classical kinetic studies to employ a suite of state-of-the-art techniques for advanced mechanistic elucidation.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction pathways, transition state geometries, and activation energies. nih.govmdpi.com Such in silico studies can provide detailed insights into the stereoselectivity of synthetic reactions and the binding modes of this compound with biological targets, guiding the design of more efficient catalysts and more potent derivatives. rsc.orgrsc.org These theoretical predictions can be powerfully combined with advanced analytical methods. High-resolution mass spectrometry (MS) techniques, such as Orbitrap MS, can be used to detect and characterize transient intermediates in both chemical reactions and metabolic pathways. nih.govsci-hub.se Furthermore, techniques like in-situ NMR spectroscopy allow for real-time monitoring of reaction progress, providing invaluable data to validate and refine computational models.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of natural product research, and this compound is no exception. mdpi.commdpi.com These computational tools can analyze vast and complex datasets to accelerate discovery and optimization processes at multiple stages. nih.gov

One key application is in synthetic chemistry, where AI algorithms can predict novel and efficient synthetic routes, potentially identifying pathways that are more sustainable or cost-effective than those conceived by human chemists. mit.edu In the realm of drug discovery, AI can be used for the de novo design of this compound derivatives with optimized properties. nih.gov Generative models can create virtual libraries of novel molecules, which can then be screened in silico for their predicted binding affinity to specific biological targets, such as enzymes or receptors, through molecular docking simulations. mdpi.comresearchgate.netnih.gov Furthermore, AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these virtual compounds, allowing researchers to prioritize candidates with the most promising drug-like characteristics for synthesis and experimental testing. mdpi.comnih.govmdpi.com

| Research Area | Specific AI/ML Application | Potential Impact on this compound Research |

| Chemical Synthesis | Retrosynthesis Prediction | Identification of novel, efficient, and sustainable synthetic pathways. mit.edu |

| Drug Design | De Novo Molecular Generation | Creation of virtual libraries of novel this compound derivatives with tailored properties. nih.gov |

| Virtual High-Throughput Screening | Rapidly screen large compound libraries against biological targets using molecular docking. nih.govnih.gov | |

| Pharmacology | QSAR & ADMET Prediction | Predict biological activity, pharmacokinetics, and toxicity profiles of new derivatives in silico. nih.govmdpi.com |

| Systems Biology | Target Identification & Pathway Analysis | Analyze multi-omics data to identify new biological targets or elucidate mechanisms of action. mdpi.com |

Integrated Research Approaches for Comprehensive Understanding of this compound Chemistry and Biochemistry

Future breakthroughs in this compound research will likely stem from integrated, multidisciplinary strategies that combine experimental and computational methods within a systems biology framework. frontiersin.orgslideshare.net This holistic approach moves beyond studying the compound in isolation to understanding its role within complex biological systems.

Q & A

Q. What are the primary analytical techniques for identifying Papaverinol in complex biological matrices?

Q. How to design a preliminary pharmacological study to assess this compound’s bioactivity?